molecular formula C10H11BrO3S B13460774 2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane

2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane

Cat. No.: B13460774
M. Wt: 291.16 g/mol
InChI Key: ZCUJZVQVMBIRQX-UHFFFAOYSA-N
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Description

2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane is an organic compound that features an oxirane (epoxide) ring and a bromobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane typically involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different substituted products.

    Reduction: The bromobenzenesulfonyl group can be reduced to the corresponding sulfonamide or sulfide under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted alcohols, amines, or thiols.

    Reduction: Sulfonamides or sulfides.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

    Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane involves its interaction with nucleophilic sites in biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the modification of their function. The bromobenzenesulfonyl group can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chlorobenzenesulfonyl)ethyl]oxirane
  • 2-[2-(4-Methylbenzenesulfonyl)ethyl]oxirane
  • 2-[2-(4-Nitrobenzenesulfonyl)ethyl]oxirane

Uniqueness

2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

2-[2-(4-bromophenyl)sulfonylethyl]oxirane

InChI

InChI=1S/C10H11BrO3S/c11-8-1-3-10(4-2-8)15(12,13)6-5-9-7-14-9/h1-4,9H,5-7H2

InChI Key

ZCUJZVQVMBIRQX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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